(R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide
CAS No.: 206193-18-2
Cat. No.: VC20893392
Molecular Formula: C11H10BrF3N2O4
Molecular Weight: 371.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 206193-18-2 |
---|---|
Molecular Formula | C11H10BrF3N2O4 |
Molecular Weight | 371.11 g/mol |
IUPAC Name | 3-bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
Standard InChI | InChI=1S/C11H10BrF3N2O4/c1-10(19,5-12)9(18)16-6-2-3-8(17(20)21)7(4-6)11(13,14)15/h2-4,19H,5H2,1H3,(H,16,18) |
Standard InChI Key | QDSWNDMHSBZXKX-UHFFFAOYSA-N |
Isomeric SMILES | C[C@](CBr)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O |
SMILES | CC(CBr)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O |
Canonical SMILES | CC(CBr)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O |
Introduction
Chemical Identity and Structure
(R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide is an organic compound containing multiple functional groups including amide, hydroxyl, and nitro moieties. Its structure features a chiral center at the C-2 position with the R-configuration, which is crucial for its biological activity and synthetic utility. The compound's molecular structure includes a trifluoromethylbenzene component, classifying it among organofluorine compounds with potential pharmaceutical relevance .
Chemical Identifiers
The compound is uniquely identified through various systematic nomenclature systems and registry numbers, as detailed in Table 1.
Table 1: Chemical Identifiers of (R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide
Identifier Type | Value |
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CAS Number | 206193-18-2 |
Molecular Formula | C₁₁H₁₀BrF₃N₂O₄ |
Molecular Weight | 371.11 g/mol |
InChI | InChI=1S/C11H10BrF3N2O4/c1-10(19,5-12)9(18)16-6-2-3-8(17(20)21)7(4-6)11(13,14)15/h2-4,19H,5H2,1H3,(H,16,18)/t10-/m0/s1 |
InChIKey | QDSWNDMHSBZXKX-JTQLQIEISA-N |
SMILES | CC@(C(=O)NC1=CC(=C(C=C1)N+[O-])C(F)(F)F)O |
Stereochemistry
The compound features a stereogenic center at the C-2 position with the R-configuration, which is essential for its biological activity. This stereochemistry distinguishes it from its enantiomer and contributes to its specificity in biochemical interactions. The R-configuration is particularly important for its role as an intermediate in the synthesis of pharmaceutically active compounds .
Physical and Chemical Properties
Understanding the physical and chemical properties of (R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide is crucial for its proper handling, storage, and application in synthetic procedures.
Physical Properties
The compound exhibits specific physical characteristics that influence its behavior in various environments and reactions, as summarized in Table 2.
Table 2: Physical Properties of (R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide
Property | Value |
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Appearance | Light Yellow Solid |
Melting Point | 99-101°C |
Boiling Point | 491.7°C at 760 mmHg |
Density | 1.753 g/cm³ |
Flash Point | 251.2°C |
LogP | 3.87070 |
PSA (Polar Surface Area) | 98.64000 |
Solubility and Stability
The compound displays limited solubility in common organic solvents, which affects its handling in laboratory settings. It is slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol . Due to its hygroscopic nature, it requires storage at -20°C to maintain stability and prevent degradation over time. These properties are important considerations for researchers working with this compound in synthetic applications or pharmaceutical development .
Chemical Reactivity
As a multifunctional compound containing hydroxyl, amide, and bromine functional groups, (R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide can participate in various chemical transformations. The presence of the bromine atom at the 3-position makes it particularly suitable for nucleophilic substitution reactions, which is leveraged in its role as a synthetic intermediate .
Related Compounds and Structural Analogs
Several compounds share structural similarities with (R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide, offering insights into structure-activity relationships and alternative synthetic pathways.
Structural Analogs
Table 3: Comparison of (R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Distinction |
---|---|---|---|---|
(R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide | 206193-18-2 | C₁₁H₁₀BrF₃N₂O₄ | 371.11 g/mol | Contains nitro group |
(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | 206193-17-1 | C₁₂H₁₀BrF₃N₂O₂ | 351.12 g/mol | Contains cyano instead of nitro group |
(2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | 261904-39-6 | C₄H₇BrO₃ | 183.00 g/mol | Precursor acid without aniline moiety |
Structure-Activity Relationships
The comparison between (R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide and its cyano analog ((2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide) suggests that modifications to the para-position of the phenyl ring can be tolerated while maintaining the compound's utility as a synthetic intermediate . These structural relationships provide valuable insights for medicinal chemists working on the development of novel SARMs and related compounds.
Research Status and Future Directions
Current research involving (R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide primarily focuses on its role in the synthesis of SARMs and related compounds with potential therapeutic applications.
Current Research Status
The compound has been documented in the scientific literature and is commercially available from chemical suppliers for research purposes . Its inclusion in chemical databases such as PubChem (CID: 5287785) and DrugBank (DB07454) indicates its relevance to ongoing pharmaceutical research .
Future Research Directions
Future research directions involving this compound may include:
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Development of improved synthetic routes with higher yields and stereoselectivity
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Exploration of alternative modifications to enhance the efficacy of resulting SARMs
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Investigation of novel therapeutic applications beyond androgen-related conditions
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Structure-based design of new SARM candidates with enhanced pharmacokinetic properties
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